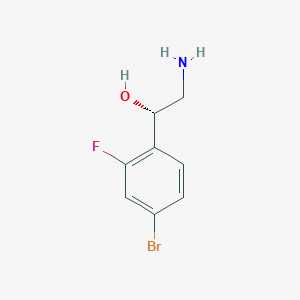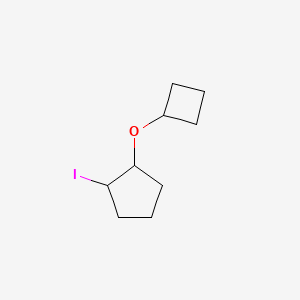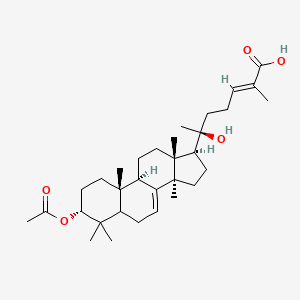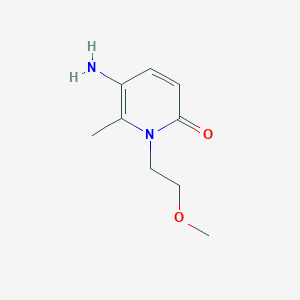
(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, makes it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-bromo-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Sodium azide, DMF (Dimethylformamide), elevated temperature.
Major Products Formed
Oxidation: Formation of (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethanone.
Reduction: Formation of (1S)-2-amino-1-(2-fluorophenyl)ethan-1-ol.
Substitution: Formation of (1S)-2-amino-1-(4-azido-2-fluorophenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromine and fluorine atoms may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-2-amino-1-(4-chloro-2-fluorophenyl)ethan-1-ol
- (1S)-2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
- (1S)-2-amino-1-(4-bromo-2-methylphenyl)ethan-1-ol
Uniqueness
(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the chiral center makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9BrFNO |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(4-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Clave InChI |
LGHJBYLZEZHUOW-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)F)[C@@H](CN)O |
SMILES canónico |
C1=CC(=C(C=C1Br)F)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)


![tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13068668.png)
![5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068670.png)



![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)


![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
